

# Technical Guide: 4-DAMP Methiodide – Structural Dynamics and Pharmacological Utility

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## Compound of Interest

Compound Name: *4-Diphenylacetoxy-N-methylpiperidine methiodide*

Cat. No.: *B8101043*

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## Part 1: Introduction & Core Utility

4-DAMP methiodide (**4-Diphenylacetoxy-N-methylpiperidine methiodide**) is a synthetic, quaternary ammonium anticholinergic agent widely utilized as a pharmacological probe to dissect muscarinic acetylcholine receptor (mAChR) subtypes.

Historically, the differentiation of muscarinic responses in peripheral tissues was complicated by the lack of highly selective antagonists. 4-DAMP emerged as a critical tool due to its high affinity for M3 and M1 receptors and significantly lower affinity for M2 receptors. It is the standard "M3-preferring" antagonist used to confirm M3-mediated smooth muscle contraction (e.g., in the ileum, bladder, and trachea) and glandular secretion, distinguishing these effects from those mediated by M2 receptors, which often coexist in these tissues.

### Key Pharmacological Role:

- Primary Target: M3 Muscarinic Receptors (Antagonist).
- Secondary Targets: M1 (High affinity), M5 (High affinity).

- Negative Selectivity: Low affinity for M2 and M4 receptors.
- Physiological Probe: Used to unmask M2-mediated relaxation or inhibition of cAMP by blocking dominant M3 contractile responses.

## Part 2: Chemical Architecture & Properties

### Chemical Structure

4-DAMP methiodide acts as a quaternary salt of the tertiary amine 4-DAMP. The permanent positive charge on the nitrogen atom renders the molecule hydrophilic and prevents it from crossing the blood-brain barrier (BBB), restricting its action to the peripheral nervous system when administered systemically.

Property	Data
IUPAC Name	4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Common Name	4-DAMP methiodide
CAS Number	1952-15-4
Molecular Formula	
Molecular Weight	451.34 g/mol
Charge State	Quaternary Ammonium Cation ( )

### Physicochemical Properties

- Solubility:
  - DMSO: Soluble up to ~100 mM.[\[1\]](#) Recommended for stock solutions.
  - Ethanol: Soluble up to ~25 mM.
  - Water: Limited solubility; aqueous working solutions should be prepared by diluting organic stocks.

- **Stability:** Hygroscopic and light-sensitive. Solid powder should be stored desiccated at -20°C. Solutions should be prepared fresh or stored in aliquots at -20°C, protected from light.

## Part 3: Pharmacological Profile & Selectivity

### Receptor Selectivity Ratios

4-DAMP is not "M3 specific" in the absolute sense but is highly selective against M2 receptors. This M3/M2 selectivity window (approx. 10 to 20-fold) is sufficient for functional discrimination in isolated tissue bioassays.

Table 1: Affinity Profile (

values) in Human Receptors | Receptor Subtype | Affinity (

) | Functional Role Blocked | | :--- | :--- | :--- | | M1 | ~9.0 - 9.2 | Neural signaling, gastric acid secretion | | M2 | ~8.2 - 8.4 | Cardiac slowing, presynaptic inhibition | | M3 | ~9.1 - 9.3 | Smooth muscle contraction, glandular secretion | | M4 | ~8.4 | CNS modulation (less relevant for peripheral 4-DAMP) | | M5 | ~9.0 | CNS dopamine regulation |

Note: Values are approximate means derived from radioligand binding assays (e.g., using -NMS).

### Mechanism of Action

4-DAMP functions as a competitive antagonist. It binds reversibly to the orthosteric site of the muscarinic receptor, preventing the binding of acetylcholine (ACh).

- **M3 Blockade:** Prevents

protein coupling

Inhibits PLC activation

Reduces

production

Blocks intracellular

release

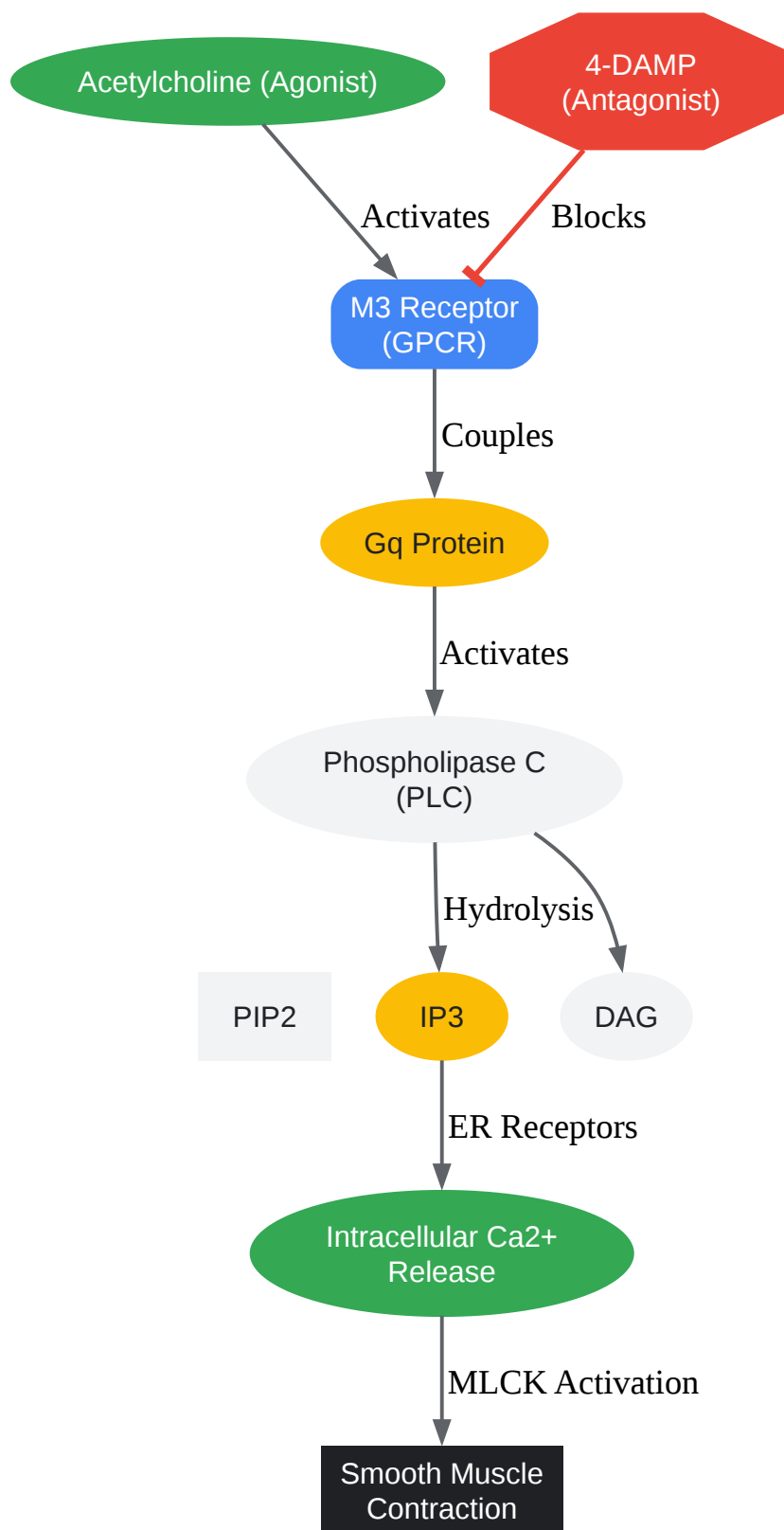
Prevents Contraction/Secretion.

## Part 4: Visualization of Signaling & Logic

### Diagram 1: M3 Receptor Signaling & 4-DAMP Blockade

This diagram illustrates the

-coupled pathway utilized by M3 receptors to induce smooth muscle contraction and the specific interception point of 4-DAMP.

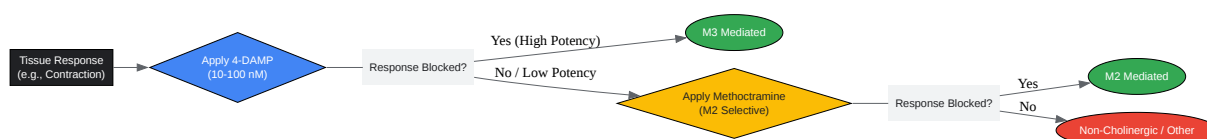


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Caption: 4-DAMP competitively antagonizes the M3 receptor, preventing Gq-mediated calcium release and subsequent muscle contraction.

## Diagram 2: Experimental Logic for Subtype Differentiation

Researchers often use 4-DAMP in conjunction with Methoctramine (M2 selective) to characterize tissue responses.



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Caption: Logical flow for identifying dominant muscarinic subtypes in isolated tissue preparations using selective antagonists.

## Part 5: Experimental Protocols & Synthesis

### Preparation of Stock Solutions

Protocol:

- Solvent: Dissolve 4-DAMP methiodide powder in 100% DMSO to achieve a 10 mM stock concentration.
- Storage: Aliquot into light-resistant microcentrifuge tubes (e.g., amber tubes) to prevent photodegradation. Store at -20°C.
- Working Solution: On the day of the experiment, dilute the stock at least 1:1000 into the physiological buffer (e.g., Krebs-Henseleit solution) to ensure the final DMSO concentration is <0.1%, avoiding solvent artifacts.

## Organ Bath Assay (Smooth Muscle)

Objective: Determine the affinity (

) of 4-DAMP for muscarinic receptors in guinea pig ileum.

- Tissue Prep: Mount ileal segments in an organ bath containing Krebs buffer at 37°C, aerated with 95%

5%

.

- Equilibration: Allow tissue to equilibrate for 60 minutes under 1g resting tension, washing every 15 minutes.
- Control Curve: Construct a cumulative concentration-response curve (CCRC) to a standard agonist (e.g., Carbachol) (M to M). Wash until baseline is restored.
- Antagonist Incubation: Incubate the tissue with 4-DAMP methiodide (e.g., 10 nM) for 30–60 minutes.
  - Note: Sufficient equilibration time is crucial for high-affinity antagonists to reach equilibrium.
- Test Curve: Repeat the agonist CCRC in the presence of 4-DAMP.
- Analysis: Observe the rightward shift of the curve. Calculate the dose ratio (DR) and determine using Schild analysis ().

## Chemical Synthesis Overview

While commercially available, the synthesis of 4-DAMP methiodide follows a classic derivatization pathway.

- **Esterification:** The precursor 4-hydroxy-N-methylpiperidine is reacted with diphenylacetyl chloride (or diphenylacetic acid activated with thionyl chloride) in an inert solvent (e.g., dichloromethane) with a base (triethylamine) to scavenge HCl. This yields the tertiary amine base, 4-DAMP.
- **Quaternization:** The 4-DAMP base is dissolved in acetone or ethanol and treated with an excess of methyl iodide (MeI). The reaction is exothermic and results in the precipitation of the quaternary ammonium salt, 4-DAMP methiodide.
- **Purification:** Recrystallization from ethanol/ether yields the pure white crystalline solid.

## References

- Barlow, R. B., & Kitchen, R. (1982). The actions of some esters of 4-hydroxyquinuclidine on guinea-pig ileum, atria and rat fundus strip. *British Journal of Pharmacology*, 77(3), 549–557. [Link](#)
- Barlow, R. B., & Shepherd, M. K. (1985). A search for selective antagonists at M2 muscarinic receptors. *British Journal of Pharmacology*, 85(2), 427–435. [Link](#)
- Dorje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. *Journal of Pharmacology and Experimental Therapeutics*, 256(2), 727-733. [Link](#)
- Ehlert, F. J. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. *Life Sciences*, 58(22), 1929-1942. [Link](#)
- PubChem. (n.d.). 4-DAMP Methiodide Compound Summary. National Library of Medicine. [Link](#)

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